3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide
CAS No.: 1040668-35-6
Cat. No.: VC11977305
Molecular Formula: C21H21ClN4O3S
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040668-35-6 |
|---|---|
| Molecular Formula | C21H21ClN4O3S |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)12-23-19(27)10-9-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) |
| Standard InChI Key | ZQOBEPVYQAKZQI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
The compound is identified by the systematic IUPAC name 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide and possesses the molecular formula C₂₁H₂₁ClN₄O₃S. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 444.9 g/mol |
| CAS Number | 1040668-35-6 |
| SMILES Notation | COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
| InChI Key | ZQOBEPVYQAKZQI-UHFFFAOYSA-N |
The structure integrates a 1,3-thiazole core substituted with a carbamoylurea moiety linked to a 3-chlorophenyl group, while the propanamide side chain is functionalized with a 2-methoxybenzyl group.
Functional Groups and Reactivity
Critical functional groups include:
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Thiazole ring: Imparts aromaticity and potential for π-π interactions with biological targets.
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Carbamoylurea linkage: Enhances hydrogen-bonding capacity and stability.
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Chlorophenyl and methoxybenzyl groups: Contribute to lipophilicity and influence pharmacokinetic properties .
The presence of the thiazole ring and carbamide groups suggests reactivity toward electrophilic substitution and nucleophilic acyl substitution, respectively .
Synthesis and Characterization
Analytical Characterization
Standard techniques for structural confirmation include:
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Nuclear Magnetic Resonance (NMR): To resolve aromatic protons (δ 6.8–8.0 ppm) and methylene groups (δ 2.5–4.0 ppm).
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 445.10 (M+H⁺).
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Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) .
The 3-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, while the methoxybenzyl moiety could improve blood-brain barrier permeability.
Molecular Docking Insights
Computational studies on analogous compounds predict strong interactions with:
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Protease enzymes: Hydrogen bonding with catalytic residues (e.g., serine proteases).
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Kinase domains: π-stacking with ATP-binding site aromatic residues .
A hypothetical docking model for this compound suggests a binding affinity (Kd) in the low micromolar range for targets like EGFR kinase.
Future Directions and Applications
Research Priorities
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Synthetic Optimization: Development of greener solvents (e.g., ethanol/water mixtures) to improve yield and sustainability .
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In Vivo Studies: Evaluation of antitumor efficacy in xenograft models.
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Structural Analog Synthesis: Exploration of fluorinated or sulfonated derivatives to enhance solubility.
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